Welcome to the BenchChem Online Store!
molecular formula C16H13N3O3 B8603608 4-[4-(3-Methoxyphenyl)-[1,2,3]triazol-1-yl]benzoic acid

4-[4-(3-Methoxyphenyl)-[1,2,3]triazol-1-yl]benzoic acid

Cat. No. B8603608
M. Wt: 295.29 g/mol
InChI Key: YRYLQKRKJIREGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09051342B2

Procedure details

To a solution of 1-ethynyl-3-methoxybenzene (396 mg, 3.00 mmol, Aldrich) in 50% tert-butanol/water (4.0 mL) is added 300 μL (0.30 mmol) of an aqueous solution of sodium ascorbate (594 mg in 3 mL H2O), 100 μL (0.030 mmol) of an aqueous CuSO4.5H2O solution (75 mg in 1 mL H2O), followed by 4-azidobenzoic acid (489 mg, 3 mmol). The resulting mixture is stirred for 7 days, the resulting suspension filtered and washed with H2O (3×30 mL), Et2O (2×15 mL), and hexanes (3×30 mL). The solid is dried overnite in vacuo (70° C., 10 torr) to afford 880 mg (99%) of 4-[4-(3-methoxy-phenyl)-[1,2,3]triazol-1-yl]benzoic acid as a pale yellow powder: m.p. 276-277° C. 1H NMR (300 MHz, DMSO-d6) δ 9.44 (s, 1H), 8.16 (d, J=8.5 Hz, 2H), 8.08 (d, J=8.3 Hz, 2H), 7.52 (m, 2H), 7.40 (t, J=7.8 Hz, 1H), 6.95 (ddd, J=8.3, 2.5, 0.8 Hz, 1H), 3.82 (s, 3H). MS m/z 296.29, calcd for C16H13N3O3 (M+H+) 296.
Quantity
396 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1)#[CH:2].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].[N:24]([C:27]1[CH:35]=[CH:34][C:30]([C:31]([OH:33])=[O:32])=[CH:29][CH:28]=1)=[N+:25]=[N-:26]>C(O)(C)(C)C.O>[CH3:10][O:9][C:5]1[CH:4]=[C:3]([C:1]2[N:26]=[N:25][N:24]([C:27]3[CH:28]=[CH:29][C:30]([C:31]([OH:33])=[O:32])=[CH:34][CH:35]=3)[CH:2]=2)[CH:8]=[CH:7][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
396 mg
Type
reactant
Smiles
C(#C)C1=CC(=CC=C1)OC
Name
aqueous solution
Quantity
300 μL
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
CuSO4.5H2O
Quantity
100 μL
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(C)(C)O.O
Step Two
Name
Quantity
489 mg
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(C(=O)O)C=C1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting suspension filtered
WASH
Type
WASH
Details
washed with H2O (3×30 mL), Et2O (2×15 mL), and hexanes (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The solid is dried overnite in vacuo (70° C., 10 torr)

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1N=NN(C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.